REACTION_CXSMILES
|
OC1C=C(C2N=C3C=CC(I)=CN3C=2)C=CC=1.[Br:18][CH2:19][CH2:20][OH:21].N1C=CN=C1.[C:27]([Si:31]([C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1)([C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1)Cl)([CH3:30])([CH3:29])[CH3:28].[Cl-].[Na+]>CN(C)C=O>[Br:18][CH2:19][CH2:20][O:21][Si:31]([C:27]([CH3:30])([CH3:29])[CH3:28])([C:39]1[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=1)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1 |f:4.5|
|
Name
|
2-(3′-hydroxyphenyl)-6-iodoimidazo[1,2-a]pyridine
|
Quantity
|
927 mg
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C=1N=C2N(C=C(C=C2)I)C1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Precipitates
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
CUSTOM
|
Details
|
recovered from the resulting mixture
|
Type
|
WASH
|
Details
|
sufficiently washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate layers were dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by silica gel column chromatography (elution solvent: hexane/ethyl acetate=10/1)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCO[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 19.4 mmol | |
AMOUNT: MASS | 7.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |